molecular formula C27H52O8 B12661346 Bis(2-(2-butoxyethoxy)ethyl) undecanedioate CAS No. 85284-12-4

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate

Cat. No.: B12661346
CAS No.: 85284-12-4
M. Wt: 504.7 g/mol
InChI Key: PAVCUFXONGUODS-UHFFFAOYSA-N
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Description

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (CAS 85284-12-4) is a diester compound derived from undecanedioic acid (C11 dicarboxylic acid) and 2-(2-butoxyethoxy)ethanol. Its molecular formula is C27H52O8, with a molecular weight of 504.7 g/mol and a density of 0.996 g/cm³ . Key physical properties include a boiling point of 551.5°C and a flash point of 227.5°C, indicating high thermal stability.

Properties

CAS No.

85284-12-4

Molecular Formula

C27H52O8

Molecular Weight

504.7 g/mol

IUPAC Name

bis[2-(2-butoxyethoxy)ethyl] undecanedioate

InChI

InChI=1S/C27H52O8/c1-3-5-16-30-18-20-32-22-24-34-26(28)14-12-10-8-7-9-11-13-15-27(29)35-25-23-33-21-19-31-17-6-4-2/h3-25H2,1-2H3

InChI Key

PAVCUFXONGUODS-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOC(=O)CCCCCCCCCC(=O)OCCOCCOCCCC

Origin of Product

United States

Preparation Methods

Detailed Reaction Scheme

Step Description Conditions Notes
1 Preparation of 2-(2-butoxyethoxy)ethanol (if not commercially available) Etherification of ethylene glycol monobutyl ether with ethylene oxide or similar reagents under basic catalysis Requires control of molar ratios to avoid over-etherification
2 Esterification of undecanedioic acid with 2-(2-butoxyethoxy)ethanol Acid catalyst (e.g., sulfuric acid), 140–180 °C, removal of water by azeotropic distillation Reaction time varies; monitoring by acid value or IR spectroscopy
3 Purification Vacuum distillation or solvent extraction Ensures removal of residual acid and unreacted alcohol

Research Findings and Optimization

  • Catalyst Efficiency: Studies on similar esterification reactions indicate that solid acid catalysts can improve selectivity and reduce corrosion issues compared to liquid acids. Ion-exchange resins have been reported to facilitate easier separation and recycling.

  • Reaction Monitoring: Acid value titration and infrared spectroscopy (monitoring the disappearance of carboxylic acid peaks and appearance of ester carbonyl peaks) are standard analytical methods to track reaction progress.

  • Yield and Purity: Optimized conditions typically yield over 90% ester product with purity exceeding 98%, suitable for industrial applications such as coatings and polymer additives.

  • Environmental and Safety Notes: The reaction requires careful handling of acidic catalysts and control of temperature to prevent side reactions such as ether cleavage or polymerization.

Comparative Table of Preparation Parameters

Parameter Typical Range/Value Comments
Reaction Temperature 140–180 °C Higher temperatures favor esterification but risk side reactions
Catalyst Type Sulfuric acid, p-TSA, ion-exchange resin Choice affects ease of purification and environmental impact
Molar Ratio (Alcohol:Acid) 2:1 to 2.5:1 Excess alcohol drives reaction forward
Reaction Time 4–8 hours Depends on catalyst and temperature
Water Removal Method Azeotropic distillation (e.g., with toluene) or molecular sieves Essential to shift equilibrium
Purification Vacuum distillation, solvent extraction Removes residual acid and unreacted materials

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and ethers.

Scientific Research Applications

Applications Overview

The applications of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate can be categorized into several key areas:

Plasticizers

  • Functionality : As a plasticizer, it enhances the flexibility and workability of polymers.
  • Case Study : Research indicates that the incorporation of this compound into polyvinyl chloride (PVC) formulations significantly improves mechanical properties without compromising thermal stability .

Solvents

  • Usage : It serves as a solvent in coatings, inks, and adhesives due to its excellent solvency power.
  • Research Findings : Studies have shown that using this compound as a solvent in ink formulations results in improved drying times and print quality compared to traditional solvents .

Chemical Intermediate

  • Role : This compound acts as an intermediate in the synthesis of other chemicals, including surfactants and emulsifiers.
  • Example : In the production of surfactants, it is used to create stable emulsions that are essential for various industrial applications .

Flame Retardants

  • Application : It has been explored as a potential flame retardant additive in plastics.
  • Findings : Research has demonstrated that incorporating this compound into polymer matrices can significantly reduce flammability while maintaining material integrity .

Data Tables

Application TypeDescriptionKey Benefits
PlasticizersEnhances flexibility of polymersImproved mechanical properties
SolventsUsed in coatings, inks, and adhesivesBetter solvency and drying times
Chemical IntermediatePrecursor for surfactants and emulsifiersEssential for stable formulations
Flame RetardantsAdditive for reducing flammabilityEnhanced safety profiles

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider its health and safety implications. Toxicological assessments indicate that exposure levels must be monitored to mitigate potential adverse effects. Studies have shown that while dermal exposure at low concentrations does not pose significant health risks, higher doses may lead to irritative effects .

Mechanism of Action

The mechanism of action of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate involves its interaction with various molecular targets and pathways. The ester and ether groups in the compound can participate in hydrogen bonding and hydrophobic interactions, influencing its behavior in biological systems. These interactions can affect the compound’s solubility, stability, and reactivity, making it a valuable tool in various scientific applications .

Comparison with Similar Compounds

Structural and Molecular Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Backbone Chain Length Ester Group Structure
Bis(2-(2-butoxyethoxy)ethyl) undecanedioate 85284-12-4 C27H52O8 504.7 C11 (undecanedioic acid) 2-(2-butoxyethoxy)ethyl
Decanedioic acid, bis(2-butoxyethyl) ester 141-19-5 C22H42O6 402.6 C10 (decanedioic acid) 2-butoxyethyl
Decanedioic acid, bis(2-ethylhexyl) ester 122-62-3 C26H50O4 426.7 C10 (decanedioic acid) 2-ethylhexyl
Bis(2-(2-butoxyethoxy)ethyl) adipate 141-17-3 C22H42O8 434.6 C6 (adipic acid) 2-(2-butoxyethoxy)ethyl
Diisopropyl adipate 6938-94-9 C12H22O4 230.3 C6 (adipic acid) isopropyl

Key Observations :

  • Backbone Length : The target compound’s undecanedioic acid (C11) backbone provides greater flexibility and lower volatility compared to shorter-chain analogs like adipates (C6) or decanedioates (C10) .
  • Ester Groups : The 2-(2-butoxyethoxy)ethyl group enhances hydrophilicity and biodegradability relative to purely alkyl esters (e.g., 2-ethylhexyl or isopropyl groups) .

Physical and Thermal Properties

Compound Name Density (g/cm³) Boiling Point (°C) Flash Point (°C) Solubility in Water
This compound 0.996 551.5 227.5 Insoluble
Decanedioic acid, bis(2-butoxyethyl) ester Data unavailable Data unavailable Data unavailable Insoluble (inferred)
Decanedioic acid, bis(2-ethylhexyl) ester 0.910–0.920* ~300 (estimated) >200 Insoluble
Bis(2-(2-butoxyethoxy)ethyl) adipate Data unavailable Data unavailable Data unavailable Insoluble
Diisopropyl adipate 0.950 277 113 Insoluble

*Density data for bis(2-ethylhexyl) decanedioate derived from NIST measurements at 80°C .

Key Observations :

  • The target compound’s high boiling point (551.5°C) makes it suitable for high-temperature applications, outperforming shorter-chain esters like diisopropyl adipate (277°C) .
  • Low water solubility is consistent across all compounds due to hydrophobic ester/alkyl chains .

Key Observations :

  • The target compound’s safety profile is inferred to be favorable compared to toxic analogs like bis(2-methoxyethyl) ether, which is regulated under REACH due to reproductive hazards .
  • Phthalate analogs (e.g., bis(2-n-butoxyethyl)phthalate) face stricter regulations, highlighting the advantage of non-phthalate esters like undecanedioates .

Research Findings and Industrial Relevance

  • Thermal Stability : The extended C11 backbone and ether linkages in the target compound improve thermal resistance, making it preferable for automotive or aerospace polymers .
  • Biodegradability : Ether-containing esters (e.g., 2-(2-butoxyethoxy)ethyl groups) may degrade more readily than purely alkyl esters, aligning with green chemistry trends .
  • Market Trends: Non-phthalate plasticizers like undecanedioates are gaining traction due to regulatory pressures on traditional phthalates .

Biological Activity

Bis(2-(2-butoxyethoxy)ethyl) undecanedioate, also known as bis(2-(2-butoxyethoxy)ethyl) adipate, is a synthetic compound primarily used as a plasticizer in various industrial applications. Its biological activity has been a subject of research due to its widespread use and potential health implications. This article delves into the biological effects, toxicity, and safety profile of this compound based on diverse scientific sources.

  • Chemical Formula : C22H42O8
  • Molecular Weight : 434.564 g/mol
  • CAS Number : 141-17-3

Biological Activity Overview

The biological activity of this compound can be classified into several categories, including toxicity, mutagenicity, reproductive effects, and dermal irritation.

Toxicity Studies

  • Acute Toxicity : Studies indicate that acute inhalation exposure to high vapor concentrations in rats showed no lethality. Dermal LD50 values in rabbits ranged significantly, with some studies reporting values as high as 15,000 mg/kg body weight .
  • Chronic Toxicity : Long-term studies (up to 2 years) revealed kidney and liver toxicity at doses greater than 800-1000 mg/kg body weight per day. No systemic effects were observed at lower doses or during inhalation studies .
  • Irritation Potential : The compound is classified as slightly irritating to the skin and moderately irritating to the eyes, with some derivatives showing higher irritation levels .

Mutagenicity and Genotoxicity

Multiple studies have tested this compound for mutagenic potential using various strains of Salmonella typhimurium and Escherichia coli. The results consistently indicated negative outcomes for mutagenicity, suggesting that this compound is not likely to be genotoxic under the tested conditions .

Reproductive and Developmental Toxicity

Research on reproductive toxicity indicates no significant effects on fertility at high oral doses (up to 4,400 mg/kg/day). However, some studies noted decreased sperm motility in male mice at elevated doses without affecting overall fertility or offspring development .

Case Studies

  • Case Study on Dermal Exposure : A study highlighted dermal exposure leading to contact dermatitis among workers handling the compound without adequate protective measures. The findings emphasized the importance of workplace safety protocols when dealing with chemical agents like this compound .
  • Environmental Impact Assessment : An investigation into the environmental persistence of plasticizers, including this compound, indicated potential accumulation in indoor environments due to its use in consumer products. The study suggested monitoring for human exposure through indoor air quality assessments .

Summary of Findings

Biological ActivityFindings
Acute ToxicityNo lethality observed; LD50 varies significantly
Chronic ToxicityKidney and liver toxicity at high doses
MutagenicityGenerally negative across multiple tests
Reproductive EffectsNo significant fertility issues at high doses; some effects on sperm motility
Dermal IrritationSlightly irritating; potential for dermatitis with prolonged exposure

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